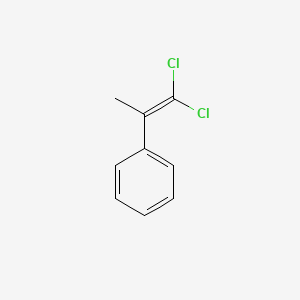

Benzene, (2,2-dichloro-1-methylethenyl)-

Description

Properties

CAS No. |

5264-26-6 |

|---|---|

Molecular Formula |

C9H8Cl2 |

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1,1-dichloroprop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H8Cl2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

FRWILUJOYZJAQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(Cl)Cl)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (2,2-dichloro-1-methylethenyl)- can be achieved through the conversion of arylalkylketones into dichloroalkenes. One such method involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(4-chlorophenyl)ethanone hydrazone. This intermediate is then reacted with dimethyl sulfoxide (DMSO), ammonium hydroxide, and carbon tetrachloride in the presence of copper (I) chloride to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dichloro-1-methylethenyl)- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures and pressures.

Major Products Formed

EAS: Substituted benzene derivatives, depending on the electrophile used.

Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.

Scientific Research Applications

Benzene, (2,2-dichloro-1-methylethenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, (2,2-dichloro-1-methylethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form intermediates that react further to yield various products. The presence of electron-withdrawing groups, such as the dichloro group, influences its reactivity and stability .

Comparison with Similar Compounds

Table 1: Substituent Effects on Cocrystallization

Aromaticity and Electronic Properties

Aromaticity in substituted benzenes is often assessed via magnetic criteria like NICS (Nucleus-Independent Chemical Shift) and ring current susceptibility (RCS):

- Benzene has the highest RCS value (indicating strong aromaticity), while fluorinated derivatives show reduced RCS due to electron-withdrawing effects .

- Chlorinated derivatives (e.g., 2-chloro-1,3-dimethylbenzene) likely exhibit intermediate aromaticity, as chlorine’s electronegativity disrupts π-electron delocalization less severely than fluorine .

Table 2: Aromaticity Metrics

Reactivity in Reduction Reactions

Reduction of substituted benzenes varies with substituent electronic effects:

- Electron-withdrawing groups (e.g., nitro) favor Birch reduction to cyclohexadienes, while electron-donating groups (e.g., methyl) promote catalytic hydrogenation to cyclohexane .

- The dichloro-methylethenyl group in the target compound may hinder hydrogenation due to steric bulk, favoring alternative pathways like Birch reduction under ammonia-free conditions .

Table 3: Reduction Pathways

Physical and Thermal Properties

Substituents impact physical properties such as boiling point and thermal stability:

- Benzene, (2-chloroethyl)- (CAS 622-24-2) has a boiling point of ~175°C, while Benzene, (1-methoxyethenyl)- (CAS 4747-13-1) exhibits lower thermal stability due to the labile methoxy group .

- The dichloro-methylethenyl group likely increases molecular weight and boiling point compared to simpler chloro derivatives.

Table 4: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|

| Benzene | 78.11 | 80.1 |

| Benzene, (2-chloroethyl)- | 140.61 | ~175 |

| Benzene, (2,2-dichloro-1-methylethenyl)- | ~191 (estimated) | ~200–220 (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.